1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone
Description
1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone is a complex organic compound that features a piperazine ring substituted with a naphthalen-1-ylmethyl group and a diphenylethanone moiety
Properties
Molecular Formula |
C29H28N2O |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C29H28N2O/c32-29(28(24-11-3-1-4-12-24)25-13-5-2-6-14-25)31-20-18-30(19-21-31)22-26-16-9-15-23-10-7-8-17-27(23)26/h1-17,28H,18-22H2 |
InChI Key |
HYQAGGXMGFDKAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Naphthalen-1-ylmethyl Group: The naphthalen-1-ylmethyl group is introduced via nucleophilic substitution reactions, often using naphthalen-1-ylmethyl halides.
Attachment of Diphenylethanone Moiety: The final step involves the attachment of the diphenylethanone group through condensation reactions, typically using benzophenone derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone involves its interaction with specific molecular targets. The piperazine ring and naphthalen-1-ylmethyl group are crucial for binding to receptors or enzymes, modulating their activity . The compound may act as an agonist or antagonist, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxy-phenyl)-ethylidene-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-amine
- 1-(4-Methyl-piperazin-1-ylmethyl)-naphthalen-2-ol
Uniqueness
1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
